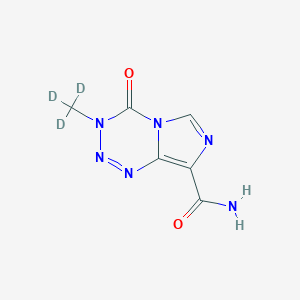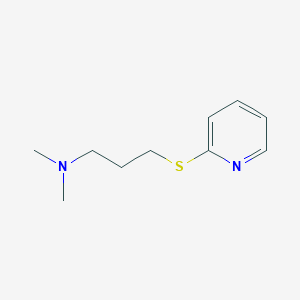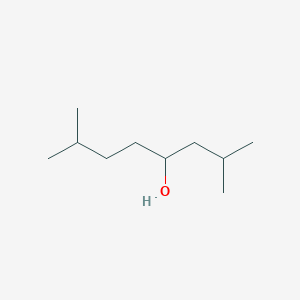
2,7-Dimethyl-4-octanol
Descripción general
Descripción
2,7-Dimethyl-4-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .
Molecular Structure Analysis
The molecular structure of 2,7-Dimethyl-4-octanol consists of a chain of carbon atoms with two methyl groups (CH3) attached to the 2nd and 7th carbon atoms and a hydroxyl group (OH) attached to the 4th carbon atom .Physical And Chemical Properties Analysis
2,7-Dimethyl-4-octanol has a molecular weight of 158.2811 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Structural Analysis : The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate was analyzed to understand its water layer structure and the hydrogen-bonded layer of face-sharing pentagons, with a twofold disorder in the molecule's orientation (Jeffrey & Mastropaolo, 1978).
Chemical Reactions : It was found that 2-Dimethylaminoethanol reacts with 1,2-epoxyoctane to form various products, showcasing the compound's role in chemical synthesis (Tobler, 1969).
Biotechnology : A study demonstrated the effective transformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias in an aerated-membrane bioreactor, indicating potential biotechnological applications (Onken & Berger, 1999).
Ultrasonic and Spectroscopic Studies : Research has investigated the contribution of hydrogen bond exchange and internal rotational relaxation processes to dispersion in various octanols, including 2,7-Dimethyl-4-octanol (Dugue, Emery, & Pethrick, 1980).
Phase Equilibrium Data : The RK-ASPEN model was used to predict phase equilibrium data in supercritical CO2 mixtures with 3,7-dimethyl-1-octanol, demonstrating its application in chemical engineering and process design (Zamudio, Schwarz, & Knoetze, 2013).
Nonaqueous Systems : A study analyzed nonaqueous systems of sodium dodecyl sulfate, finding that octanol acts as a structure breaker in certain solvents, which is critical for understanding the behavior of these systems (Ceglie, Monduzzi, & Söderman, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
2,7-dimethyloctan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-8(2)5-6-10(11)7-9(3)4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOBNOTOHIMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338604 | |
| Record name | 2,7-Dimethyl-4-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-4-octanol | |
CAS RN |
19781-11-4 | |
| Record name | 2,7-Dimethyl-4-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethyl-4-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



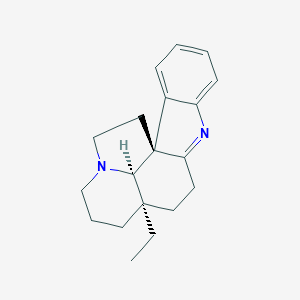



![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
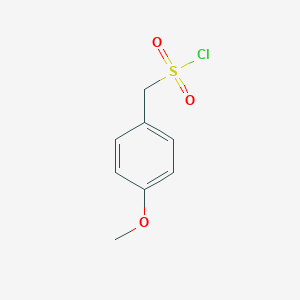
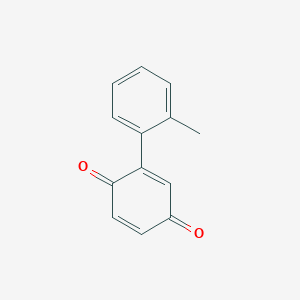
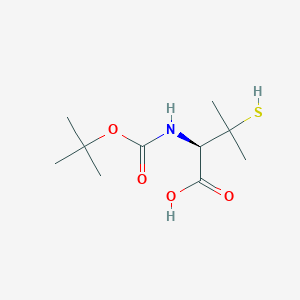
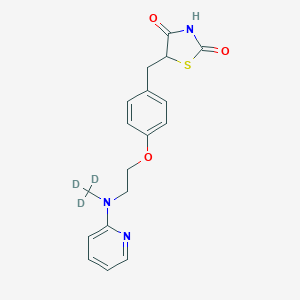

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
